3,5-DIMETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-6274363
CAS Number:
Molecular Formula: C23H21BrClNO5
Molecular Weight: 506.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

  • Compound Description: Nifedipine (methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a well-known calcium channel blocker used in the treatment of angina and hypertension. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. [] Nifedipine is a 1,4-dihydropyridine derivative.

Nicardipine

  • Compound Description: Nicardipine (2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is another calcium channel blocker with similar pharmacological properties to nifedipine. [, , , ] It is used to manage hypertension and angina pectoris. [, ]

Nimodipine

  • Compound Description: Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels. [, , , ] It is clinically used to prevent neurological deficits associated with subarachnoid hemorrhage. [, ]

Nitrendipine

  • Compound Description: Nitrendipine ((+/-)-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is another dihydropyridine calcium channel blocker with antihypertensive properties. [] It acts by inhibiting calcium influx into vascular smooth muscle cells.

Isradipine

  • Compound Description: Isradipine (isopropyl methyl (+/-)-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker known for its long duration of action. [] It is used in the treatment of hypertension.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: These compounds are a series of 1,4-dihydropyridine derivatives explored for their calcium channel antagonist activities. [] They were synthesized by Hantzsch condensation using pyridinecarboxaldehydes and exhibited varying potencies depending on the substitution pattern.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds represents a novel class of dihydropyridine calcium channel antagonists. [] These compounds demonstrated calcium channel blocking activity with varying potencies depending on the alkyl ester and the substituents on the dihydropyridine moiety.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

  • Compound Description: This class of dihydropyridine derivatives was synthesized and evaluated for calcium channel antagonist activity. [] Although structurally similar to the previous group, these compounds have a different attachment point for the 1-methoxycarbonyl-1,4-dihydropyridyl substituent at the 4-position.

Properties

Product Name

3,5-DIMETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H21BrClNO5

Molecular Weight

506.8 g/mol

InChI

InChI=1S/C23H21BrClNO5/c1-29-20-9-6-15(10-19(20)24)21-17(22(27)30-2)12-26(13-18(21)23(28)31-3)11-14-4-7-16(25)8-5-14/h4-10,12-13,21H,11H2,1-3H3

InChI Key

LYPNIBWQFLCLIA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.